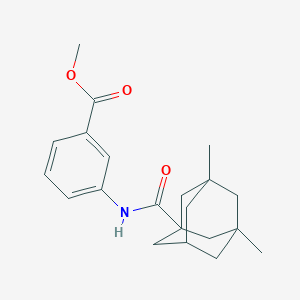

methyl 3-(3,5-dimethyladamantane-1-amido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-(3,5-dimethyladamantane-1-amido)benzoate” is a chemical compound that is related to the class of compounds known as adamantanes, which are used in various fields of chemistry and medicine . It contains an adamantane moiety, which is a type of cage-like structure made up of three cyclohexane rings oriented in the “armchair” conformation . It also contains a benzoate group, which is a common moiety in organic chemistry .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, a two-step synthesis of memantine hydrochloride salt was introduced by Binh Duong Vu and his group. 3,5-Dimethyladamantane-1-yl formamide is formed when 1,3-dimethyladamantane reacts with formamide in the presence of nitric acid .Molecular Structure Analysis

The molecular structure of similar compounds shows that they contain several interesting features . For example, Methyl 4-chloro-3-[(3S,5S)-3,5-dimethyladamantane-1-amido]benzoate contains total 55 bond(s); 29 non-H bond(s), 8 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 5 six-membered ring(s), 3 eight-membered ring(s), 1 ester(s) (aromatic), and 1 secondary amide(s) (aliphatic) .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, 1,3-Dimethyladamantane reacts with HNO3 and produces 3,5-dimethyladamantane-1-yl nitrate. This compound on reaction with HCN forms 3,5-dimethyladamantane-1-yl formamide, which further on hydrolysis results in the formation of memantine hydrochloride .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, 3,5-DIMETHYLADAMANTANE-1-ACIDIC ACID has a melting point range of 110 - 114 °C and a boiling point of 339.2±10.0 °C (Predicted) .Mécanisme D'action

Target of Action

The primary target of methyl 3-(3,5-dimethyladamantane-1-amido)benzoate is the human soluble epoxide hydrolase (sEH) . This enzyme plays a crucial role in the metabolism of endogenous chemical mediators involved in the regulation of inflammation and blood pressure .

Mode of Action

This compound interacts with sEH, inhibiting its activity . The inhibition of sEH leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which are potent vasodilators and have anti-inflammatory effects .

Biochemical Pathways

The inhibition of sEH affects the metabolism of arachidonic acid, a key fatty acid involved in cellular signaling . Normally, sEH metabolizes EETs into less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the compound increases the levels of EETs, enhancing their beneficial effects .

Result of Action

The inhibition of sEH by this compound leads to increased levels of EETs . This results in vasodilation and reduced inflammation, which can be beneficial in conditions such as hypertension and certain inflammatory diseases .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 3-[(3,5-dimethyladamantane-1-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-19-8-14-9-20(2,11-19)13-21(10-14,12-19)18(24)22-16-6-4-5-15(7-16)17(23)25-3/h4-7,14H,8-13H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDRHXZFGCQDBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=CC=CC(=C4)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(propane-2-sulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6481817.png)

![3-(4-methoxyphenyl)-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B6481835.png)

![2-(4-chlorophenoxy)-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide](/img/structure/B6481842.png)

![N'-[(2-methoxyphenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B6481845.png)

![N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B6481850.png)

![N-(3-chloro-2-methylphenyl)-N'-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6481853.png)

![N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6481855.png)

![4-(dimethylamino)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B6481860.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B6481867.png)

![10-(4-chlorobenzenesulfonyl)-N-(3-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B6481881.png)

![N-[2-(adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide hydrochloride](/img/structure/B6481887.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B6481903.png)